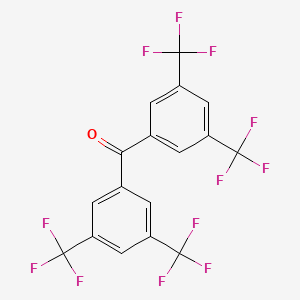

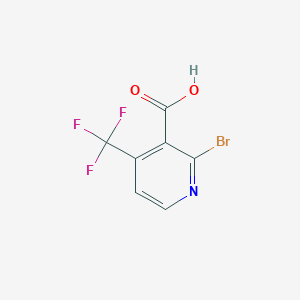

![molecular formula C9H6Cl2N2O2S B1331672 5-[(2,4-二氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇 CAS No. 50848-29-8](/img/structure/B1331672.png)

5-[(2,4-二氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇

描述

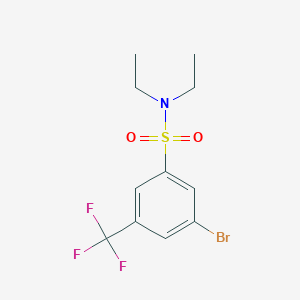

The compound 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2,4-dichlorophenoxy group and the thiol (-SH) group suggests that this compound may exhibit interesting chemical and biological properties, such as antioxidant activity, due to the reactivity of the thiol group.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of an appropriate hydrazide with carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH) to form the oxadiazole ring. For instance, the synthesis of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol was achieved by refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by conversion to the corresponding hydrazide and subsequent reaction with CS2 and KOH . Although the specific synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is not detailed, it is likely to follow a similar synthetic route.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework. For example, the structures of synthesized 1,3,4-oxadiazole derivatives were confirmed by elemental analyses, IR, and 1H-NMR spectra . The thiol-thione tautomeric equilibrium of these compounds is also an important aspect of their molecular structure .

Chemical Reactions Analysis

The thiol group in 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is reactive and can participate in various chemical reactions, such as the formation of disulfides upon oxidation or acting as a nucleophile in substitution reactions. The antioxidant activity of similar compounds has been attributed to the presence of the thiol group, which can scavenge free radicals and potentially bind to protein targets involved in oxidative stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the oxadiazole ring. The presence of the dichlorophenoxy group and the thiol group in the compound of interest would affect its hydrophobicity, acidity of the thiol group, and overall reactivity. The antioxidant properties of a similar compound, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, were evaluated using various in vitro assays, and the compound showed significant radical scavenging activity . This suggests that the dichlorophenoxy derivative may also possess similar properties.

科学研究应用

抗氧化潜力

5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇(与 5-[(2,4-二氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇密切相关的化合物)已显示出显着的抗氧化潜力。该化合物表现出自由基清除能力并可以诱导内源性防御系统。它展示了通过诱导内源性防御系统和防止自由基链反应来消除氧化的能力,表明作为抗氧化剂的进一步研究潜力 (Shehzadi et al., 2018)。

色谱分析

一项研究开发了一种反相色谱方法,用于测定 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇(另一种相关化合物)的含量,以及散装和应力溶液。该研究提供了对该化合物内在稳定性行为的见解,这对于理解其实际应用至关重要 (Shehzadi et al., 2018)。

抗菌活性

N-取代的 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-基-2-硫代乙酰胺的合成和药理学评估突出了它们作为抗革兰氏阴性菌和革兰氏阳性菌的抗菌剂的潜力 (Siddiqui et al., 2014)。

缓蚀

对 1,3,4-恶二唑衍生物(包括类似于 5-[(2,4-二氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇的结构)的研究表明它们作为硫酸中低碳钢的缓蚀剂的功效。该应用在腐蚀是关键问题的工业环境中具有重要意义 (Ammal et al., 2018)。

稳定性指示能力

一项关于 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇的色谱方法的稳定性指示能力的研究显示了其在制药中的质量控制、稳定性测试和预配方研究的潜力 (Shehzadi et al., 2018)。

抗菌和抗氧化潜力

关于各种 1,3,4-恶二唑衍生物合成的研究证明了它们作为抗菌剂和抗氧化剂的潜力。这些化合物(包括类似于 5-[(2,4-二氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇的结构)已被发现对各种微生物菌株有效,并显示出显着的抗氧化活性 (Yarmohammadi et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2S/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(16)15-8/h1-3H,4H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJVNSZUGQVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357598 | |

| Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

CAS RN |

50848-29-8 | |

| Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

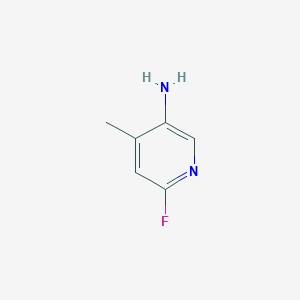

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

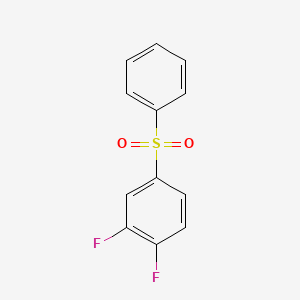

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)

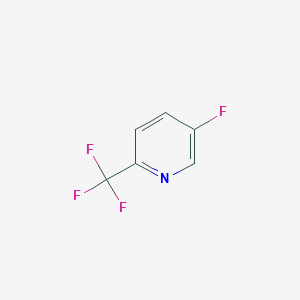

![3-[[1-[(2-(Hydroxymethyl)-1-pyrrolidinyl)carbonyl]-2-methylpropyl]carbamoyl]octanohydroxamic acid](/img/structure/B1331604.png)